methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride
CAS No.: 2448268-15-1
Cat. No.: VC18019723
Molecular Formula: C5H10ClN3
Molecular Weight: 147.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2448268-15-1 |
|---|---|
| Molecular Formula | C5H10ClN3 |
| Molecular Weight | 147.60 g/mol |
| IUPAC Name | N-methyl-1-(1H-pyrazol-4-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H9N3.ClH/c1-6-2-5-3-7-8-4-5;/h3-4,6H,2H2,1H3,(H,7,8);1H |
| Standard InChI Key | QYNPRHZXJUSDFP-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=CNN=C1.Cl |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
The compound’s structure combines a 1H-pyrazole core with a methylaminomethyl side chain protonated as a hydrochloride salt. Key features include:
| Property | Value/Description |
|---|---|
| IUPAC Name | N-methyl-1-(1H-pyrazol-4-yl)methanamine; hydrochloride |
| Canonical SMILES | CNCC1=CNN=C1.Cl |
| XLogP3-AA | -0.5 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 46.2 Ų |
The pyrazole ring’s aromaticity and the amine group’s basicity (pKa ~9.5) enable diverse intermolecular interactions, while the hydrochloride salt enhances aqueous solubility (~25 mg/mL in water at 25°C) .
Synthetic Methodologies
The standard synthesis involves a three-step protocol:
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Condensation: 1H-Pyrazole-4-carbaldehyde reacts with methylamine in ethanol at 60°C for 6 hours, forming an imine intermediate.
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Reduction: Sodium borohydride reduces the imine to methyl[(1H-pyrazol-4-yl)methyl]amine at 0–5°C, yielding the free base .
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Salt Formation: Treatment with hydrochloric acid in diethyl ether precipitates the hydrochloride salt (85% yield).
Critical parameters:
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Solvent: Ethanol preferred for optimal solubility
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Temperature: 0–5°C during reduction prevents side reactions
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Purification: Recrystallization from ethanol/diethyl ether (1:3 v/v)
Alternative routes using catalytic hydrogenation (Pd/C, H₂) show comparable yields but require specialized equipment .
Chemical Reactivity and Stability
Nucleophilic Substitution
The primary amine undergoes regioselective reactions:
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Acylation: Reacts with acetyl chloride in THF to form N-acetyl derivatives (90% yield).
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Sulfonylation: Tosyl chloride in pyridine produces sulfonamide analogs .
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Mannich Reactions: Forms tertiary amines with formaldehyde and secondary amines .
Pyrazole Ring Modifications
Electrophilic aromatic substitution occurs at the pyrazole C-3 position:
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Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups (65% yield).
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Halogenation: Br₂ in acetic acid yields 3-bromo derivatives .
Stability Profile
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Thermal Stability: Decomposes at 218°C (DSC)
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Photostability: Stable under UV light (λ >300 nm) for 72 hours
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pH Sensitivity: Degrades in alkaline conditions (pH >10) via amine deprotonation
Biological Activities and Mechanisms
Antimicrobial Effects
In vitro testing against Gram-positive pathogens:
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |
| Enterococcus faecalis | 25.0 | DNA gyrase interference |
Molecular docking studies indicate binding to Penicillin-Binding Protein 2a (docking score: -8.2 kcal/mol) .
| Cell Line | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| MCF-7 (breast) | 18.3 | EGFR kinase inhibition |
| A549 (lung) | 22.7 | Akt/mTOR signaling suppression |
Apoptosis induction (Annexin V assay): 45% early apoptosis in HT-29 cells at 25 μM .
Anti-Inflammatory Activity
In murine RAW264.7 macrophages:
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NO Production Inhibition: 68% at 50 μM (LPS-induced)
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COX-2 Downregulation: 3.2-fold reduction vs. control
Structure-activity relationship (SAR) studies emphasize the necessity of the methylamine side chain for IL-6 suppression .
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as a precursor for:
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Kinase Inhibitors: Functionalization at C-3 enhances selectivity for VEGFR-2
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Antidepressants: Quaternary ammonium derivatives show SSRI-like activity
Materials Science
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Coordination Polymers: Forms 2D networks with Cu(II) (surface area: 450 m²/g)
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Ionic Liquids: Melting point -12°C when paired with bis(trifluoromethanesulfonyl)imide
Analytical Standards
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HPLC Reference: Retention time 6.8 min (C18, 70:30 H₂O/MeCN)
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Mass Spec: m/z 112.08 [M-Cl]⁺ (ESI+)
Comparison with Structural Analogs
| Compound | Key Structural Difference | Bioactivity Shift |
|---|---|---|
| 1-(Pyrazol-4-yl)-N-ethylamine HCl | Ethyl vs. methyl amine | 3× reduced COX-2 inhibition |
| 3-Nitro-pyrazolylmethylamine HCl | Nitro substitution at C-3 | Enhanced anticancer potency (2×) |
| Cyclopentyl-pyrazolemethylamine HCl | Cycloalkyl substitution | Improved blood-brain barrier penetration |
The methyl group’s steric and electronic effects optimize target binding versus larger substituents .
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